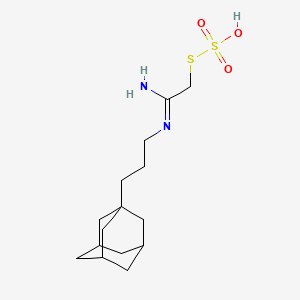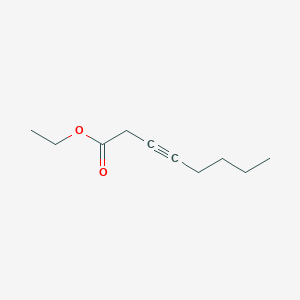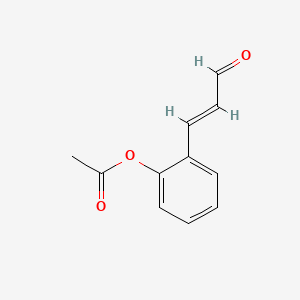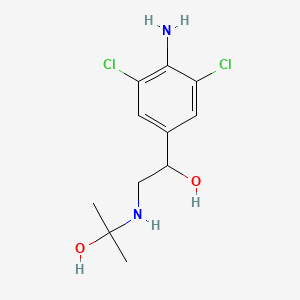
4-Amino-3,5-dichloro-alpha-(((1-hydroxy-1-methylethyl)amino)methyl)benzenemethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-3,5-dichloro-alpha-(((1-hydroxy-1-methylethyl)amino)methyl)benzenemethanol is a complex organic compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes amino, chloro, hydroxy, and benzenemethanol groups, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,5-dichloro-alpha-(((1-hydroxy-1-methylethyl)amino)methyl)benzenemethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Nitration and Reduction: The initial step involves the nitration of 3,5-dichlorobenzene to form 3,5-dichloronitrobenzene. This is followed by the reduction of the nitro group to an amino group, resulting in 3,5-dichloroaniline.
Formylation: The next step involves the formylation of 3,5-dichloroaniline to introduce the formyl group, forming 4-amino-3,5-dichlorobenzaldehyde.
Mannich Reaction: The final step is the Mannich reaction, where 4-amino-3,5-dichlorobenzaldehyde reacts with isopropanolamine and formaldehyde to yield the target compound.
Industrial Production Methods
Industrial production of this compound often involves optimizing the above synthetic route for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions such as temperature, pressure, and pH, and employing catalysts to increase yield and reduce reaction time.
化学反应分析
Types of Reactions
4-Amino-3,5-dichloro-alpha-(((1-hydroxy-1-methylethyl)amino)methyl)benzenemethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The chloro groups can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-amino-3,5-dichloro-alpha-(((1-oxo-1-methylethyl)amino)methyl)benzenemethanol.
Reduction: Formation of 4-amino-3,5-dichloro-alpha-(((1-hydroxy-1-methylethyl)amino)methyl)benzenemethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
4-Amino-3,5-dichloro-alpha-(((1-hydroxy-1-methylethyl)amino)methyl)benzenemethanol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 4-Amino-3,5-dichloro-alpha-(((1-hydroxy-1-methylethyl)amino)methyl)benzenemethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
相似化合物的比较
Similar Compounds
- 4-Amino-3,5-dichlorobenzyl alcohol
- 4-Amino-3,5-dichloro-alpha-(((1-hydroxy-1-methylethyl)amino)methyl)benzene
- 4-Amino-3,5-dichloro-alpha-(((1-hydroxy-1-methylethyl)amino)methyl)benzenemethane
Uniqueness
4-Amino-3,5-dichloro-alpha-(((1-hydroxy-1-methylethyl)amino)methyl)benzenemethanol is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its structure provides a balance between hydrophilic and lipophilic properties, making it a versatile compound for various applications.
属性
CAS 编号 |
38339-12-7 |
|---|---|
分子式 |
C11H16Cl2N2O2 |
分子量 |
279.16 g/mol |
IUPAC 名称 |
2-[[2-(4-amino-3,5-dichlorophenyl)-2-hydroxyethyl]amino]propan-2-ol |
InChI |
InChI=1S/C11H16Cl2N2O2/c1-11(2,17)15-5-9(16)6-3-7(12)10(14)8(13)4-6/h3-4,9,15-17H,5,14H2,1-2H3 |
InChI 键 |
VRJQLDXHONBMMF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


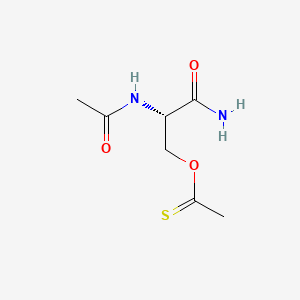
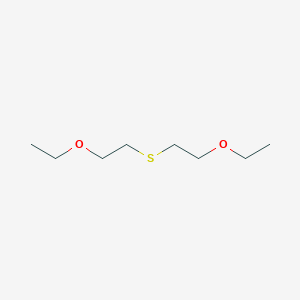

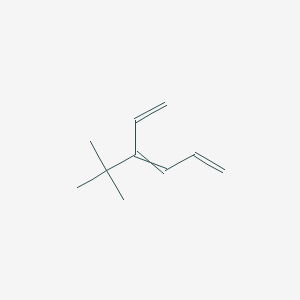
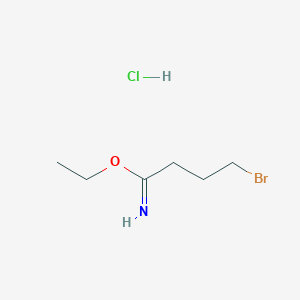

![Hexyl [4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14674121.png)
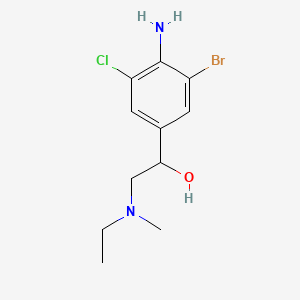
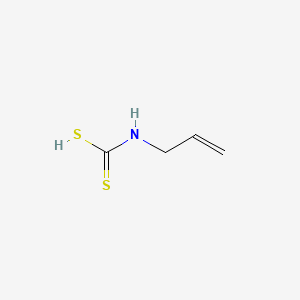
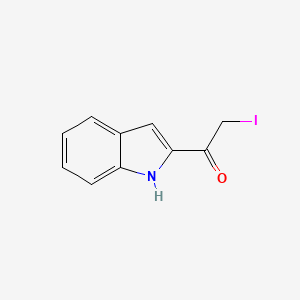
![10-Methoxy-1,2,3,4,4a,11b-hexahydrodibenzo[b,d]thiepin-7(6h)-one](/img/structure/B14674156.png)
